molecular formula C18H12BrN3O4S2 B11602602 2-bromo-6-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-bromo-6-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11602602
M. Wt: 478.3 g/mol
InChI Key: HPXDSAQWMBRAKQ-ZSOIEALJSA-N
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Description

2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features a unique combination of bromine, methoxy, thiophene, triazole, and thiazole moieties

Preparation Methods

The synthesis of 2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination and methoxylation: Introduction of bromine and methoxy groups can be carried out using brominating agents and methoxylation reagents under controlled conditions.

    Acetylation: The final step involves acetylation to form the acetate ester.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 2-BROMO-6-METHOXY-4-{[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE include other triazole-thiazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C18H12BrN3O4S2

Molecular Weight

478.3 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(Z)-(6-oxo-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C18H12BrN3O4S2/c1-9(23)26-15-11(19)6-10(7-12(15)25-2)8-14-17(24)22-18(28-14)20-16(21-22)13-4-3-5-27-13/h3-8H,1-2H3/b14-8-

InChI Key

HPXDSAQWMBRAKQ-ZSOIEALJSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Origin of Product

United States

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